5-methyl-5-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-3-propyldihydrofuran-2(3H)-one
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Overview
Description
5-METHYL-5-{2-[(2-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-PROPYLOXOLAN-2-ONE: is a complex organic compound that features a unique structure combining a thiazole ring, an oxolane ring, and an aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-5-{2-[(2-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-PROPYLOXOLAN-2-ONE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Aromatic Amine Introduction: The 2-methylphenylamine is introduced via a nucleophilic substitution reaction with the thiazole intermediate.
Oxolane Ring Formation: The oxolane ring is formed through a cyclization reaction involving a diol and an appropriate leaving group under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxolane ring, potentially opening it to form linear alcohols.
Substitution: The aromatic amine group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Linear alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its ability to interact with various biological targets makes it a promising scaffold for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may offer advantages in specific applications, such as coatings or adhesives.
Mechanism of Action
The mechanism of action of 5-METHYL-5-{2-[(2-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-PROPYLOXOLAN-2-ONE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The aromatic amine group may also play a role in binding to biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring structure.
Oxolane Derivatives: Compounds such as tetrahydrofuran (THF) and oxolane-2,5-dione share the oxolane ring structure.
Aromatic Amines: Compounds like aniline and 2-methylaniline share the aromatic amine group.
Uniqueness
What sets 5-METHYL-5-{2-[(2-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-PROPYLOXOLAN-2-ONE apart is the combination of these three distinct structural motifs in a single molecule
Properties
Molecular Formula |
C18H22N2O2S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-methyl-5-[2-(2-methylanilino)-1,3-thiazol-4-yl]-3-propyloxolan-2-one |
InChI |
InChI=1S/C18H22N2O2S/c1-4-7-13-10-18(3,22-16(13)21)15-11-23-17(20-15)19-14-9-6-5-8-12(14)2/h5-6,8-9,11,13H,4,7,10H2,1-3H3,(H,19,20) |
InChI Key |
PGNDOLKJNWJKDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(OC1=O)(C)C2=CSC(=N2)NC3=CC=CC=C3C |
Origin of Product |
United States |
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